molecular formula C19H23NO3 B4776871 3,5-dimethoxy-N-(4-phenylbutyl)benzamide

3,5-dimethoxy-N-(4-phenylbutyl)benzamide

Cat. No.: B4776871
M. Wt: 313.4 g/mol
InChI Key: ACKPGGDGQIIORY-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-phenylbutyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two methoxy groups at the 3 and 5 positions of the benzene ring, and a phenylbutyl group attached to the nitrogen atom of the amide functional group

Properties

IUPAC Name

3,5-dimethoxy-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-22-17-12-16(13-18(14-17)23-2)19(21)20-11-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKPGGDGQIIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325367
Record name 3,5-dimethoxy-N-(4-phenylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

543716-44-5
Record name 3,5-dimethoxy-N-(4-phenylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-phenylbutylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 4-phenylbutylamine to form the amide bond, yielding 3,5-dimethoxy-N-(4-phenylbutyl)benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,5-dimethoxy-N-(4-phenylbutyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the phenylbutyl moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the phenylbutyl group, resulting in different biological activity and properties.

    N-(4-phenylbutyl)benzamide: Lacks the methoxy groups, affecting its chemical reactivity and interaction with biological targets.

    3,5-dimethoxy-N-(2-phenylethyl)benzamide: Similar structure but with a shorter alkyl chain, leading to variations in its physical and chemical properties.

Uniqueness

3,5-dimethoxy-N-(4-phenylbutyl)benzamide is unique due to the presence of both methoxy groups and the phenylbutyl moiety, which confer distinct chemical reactivity and biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

3,5-Dimethoxy-N-(4-phenylbutyl)benzamide is a synthetic organic compound that belongs to the benzamide class. It features two methoxy groups at the 3 and 5 positions of the benzene ring and a phenylbutyl group attached to the nitrogen atom of the amide functional group. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.

Synthesis

The synthesis of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide typically involves:

  • Starting Materials :
    • 3,5-Dimethoxybenzoic acid
    • 4-Phenylbutylamine
  • Activation of Carboxylic Acid :
    • Using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP).
  • Amide Bond Formation :
    • The activated carboxylic acid reacts with 4-phenylbutylamine to form the amide bond.
  • Purification :
    • Techniques such as recrystallization or column chromatography are employed to purify the crude product.

The biological activity of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of methoxy groups and the phenylbutyl moiety enhances its binding affinity, potentially leading to competitive inhibition or allosteric modulation of its targets. This can result in downstream effects on various cellular pathways.

Research Findings

Recent studies have highlighted several aspects of its biological activity:

  • Inhibition Studies :
    • The compound has been evaluated for its ability to inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in phospholipidosis—a pathological condition associated with drug exposure .
  • Cellular Effects :
    • In vitro assays indicate that compounds structurally similar to 3,5-dimethoxy-N-(4-phenylbutyl)benzamide can induce apoptosis in cancer cell lines and inhibit cell proliferation by targeting fibroblast growth factor receptor-1 (FGFR1) .
  • Structure-Activity Relationship (SAR) :
    • Comparative studies with similar compounds reveal that the unique combination of methoxy groups and the phenylbutyl chain significantly influences biological activity, enhancing its potential as a therapeutic agent.

Case Studies

A notable case study involved the evaluation of various benzamide derivatives, including 3,5-dimethoxy-N-(4-phenylbutyl)benzamide, where it was found to exhibit promising inhibitory effects on cancer cell lines with FGFR1 amplification. The study reported IC50 values ranging from 1.25 µM to 2.31 µM across different non-small cell lung cancer (NSCLC) cell lines .

Comparative Analysis

To better understand the uniqueness of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide, a comparative analysis with similar compounds is summarized in the table below:

Compound NameStructure FeaturesBiological Activity
3,5-Dimethoxybenzamide Lacks phenylbutyl groupDifferent biological properties
N-(4-Phenylbutyl)benzamide Lacks methoxy groupsAltered chemical reactivity
3,5-Dimethoxy-N-(2-phenylethyl)benzamide Shorter alkyl chainVariations in physical and chemical properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-dimethoxy-N-(4-phenylbutyl)benzamide, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling 3,5-dimethoxybenzoic acid with 4-phenylbutylamine using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Temperature control : Reactions are performed at 0–25°C to minimize side reactions.
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane yields >90% purity .
    • Risk Assessment : Prior to synthesis, conduct hazard analyses for reagents (e.g., DCC’s toxicity) and intermediates, referencing guidelines like ACS’s Hazard Assessment in Research Laboratories .

Q. How can researchers confirm the structural integrity of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR peaks to published data for analogous benzamides (e.g., 3,5-dimethoxy-N-(naphthalen-2-yl)benzamide: δ 3.74 ppm for methoxy groups, aromatic protons at δ 6.55–8.31 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/water and refine using SHELXL (e.g., P21_1/n space group, monoclinic system) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence the biological activity of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxy with methyl or halogens) and evaluate bioactivity. For example:
AnalogKey ModificationObserved Activity
3,5-DimethylbenzamideMethoxy → MethylReduced membrane permeability
3,5-Dichloro derivativeMethoxy → ChlorineEnhanced kinase inhibition
  • Lipophilicity Measurement : Calculate logP values (e.g., methoxy groups increase lipophilicity by ~0.5 log units, improving blood-brain barrier penetration) .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values in kinase assays)?

  • Methodological Answer :

  • Assay Reproducibility : Standardize conditions (e.g., ATP concentration, pH) across labs.
  • Purity Validation : Use HPLC-MS to confirm >95% compound purity; impurities <5% can skew results .
  • Target Profiling : Employ broad-panel kinase assays to identify off-target effects (e.g., dual DAPK1/CSF1R inhibition observed in similar benzamides) .

Q. What computational strategies predict the binding mode of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4ZUD) to model interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., hydrogen bonding with methoxy groups) .

Q. How does the compound’s stability under varying storage conditions impact experimental outcomes?

  • Methodological Answer :

  • Thermal Stability : DSC analysis shows decomposition at >150°C; store at –20°C in amber vials .
  • Solution Stability : Monitor degradation in DMSO via weekly LC-MS; discard after 4 weeks if >10% degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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